molecular formula C22H21N5O2S B2683290 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-31-1

2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2683290
CAS No.: 422533-31-1
M. Wt: 419.5
InChI Key: XXLVVDMUUBFAOG-UHFFFAOYSA-N
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Description

2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinazoline moiety, a pyrido[1,2-a]pyrimidin-4-one core, and an oxolan-2-ylmethyl group. The presence of these functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents, and reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-ones: Compounds with similar quinazoline moieties but different substituents.

    Pyrido[1,2-a]pyrimidin-4-ones: Compounds with similar core structures but different functional groups.

    Oxolan-2-ylmethyl Derivatives: Compounds with similar oxolan-2-ylmethyl groups but different core structures.

Uniqueness

The uniqueness of 2-{[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-20-12-15(24-19-9-3-4-10-27(19)20)14-30-22-25-18-8-2-1-7-17(18)21(26-22)23-13-16-6-5-11-29-16/h1-4,7-10,12,16H,5-6,11,13-14H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLVVDMUUBFAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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